1-((6-(Methylsulfonyloxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
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Overview
Description
“1-((6-(Methylsulfonyloxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine” is a complex organic compound that features a combination of indole, piperazine, and pyridine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-((6-(Methylsulfonyloxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Methylsulfonyloxy Group: The indole derivative can be reacted with methanesulfonyl chloride in the presence of a base to introduce the methylsulfonyloxy group.
Coupling with Piperazine: The functionalized indole can be coupled with piperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Pyridine Moiety: The pyridine ring can be synthesized separately and then introduced into the molecule through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and piperazine moieties.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the indole, piperazine, and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be investigated for its potential as a ligand for various receptors or enzymes.
Medicine
Medicinal chemistry applications may include the development of new pharmaceuticals, particularly those targeting central nervous system disorders or cancer.
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “1-((6-(Methylsulfonyloxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Indolylcarbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- 1-((6-Hydroxy-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
- 1-((6-(Methoxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine
Uniqueness
The presence of the methylsulfonyloxy group in “1-((6-(Methylsulfonyloxy)-2-indolyl)carbonyl)-4-(3-(isopropylamino)-2-pyridinyl)piperazine” may confer unique chemical properties, such as increased solubility or reactivity, compared to similar compounds.
Properties
CAS No. |
147920-18-1 |
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Molecular Formula |
C22H27N5O4S |
Molecular Weight |
457.5 g/mol |
IUPAC Name |
[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-6-yl] methanesulfonate |
InChI |
InChI=1S/C22H27N5O4S/c1-15(2)24-18-5-4-8-23-21(18)26-9-11-27(12-10-26)22(28)20-13-16-6-7-17(14-19(16)25-20)31-32(3,29)30/h4-8,13-15,24-25H,9-12H2,1-3H3 |
InChI Key |
KOWJSJLFCQAMQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OS(=O)(=O)C |
Origin of Product |
United States |
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